1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 112811-72-0

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-338431
CAS Number: 112811-72-0
Molecular Formula: C14H11F2NO4
Molecular Weight: 295.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic broad-spectrum antibacterial agents. Quinolones are known for their potent activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. The unique structural modifications in this compound, such as the presence of cyclopropyl and difluoro groups, are of significant interest in the development of new antimicrobial agents with improved efficacy and pharmacokinetic properties.

Synthesis Analysis

Several methods for synthesizing 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been reported. One approach involves a multi-step process starting with ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. This ester undergoes hydrolysis using hydrobromic acid to yield the desired carboxylic acid. [] Another method involves direct hydrolysis of the ethyl ester using anhydrous aluminum chloride in 1,2-dichloroethane. [] A high-selectivity method utilizes a trifluoroacetic anhydride boronized chelate intermediate, reacting it with (S,S)-2,8-diazabicyclo[4,3,0]nonane to yield the target compound. []

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid consists of a quinolone core with several substituents. A cyclopropyl group occupies the N1 position, while fluorine atoms are present at positions C6 and C7. An 8-methoxy group and a carboxylic acid group at C3 complete the structure. [] X-ray crystallography studies on related compounds reveal insights into bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its properties and reactivity. [, , ]

Chemical Reactions Analysis

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid readily undergoes reactions characteristic of carboxylic acids. One notable reaction involves its conversion to a difluoroboron complex using borontrifluoride etherate in the presence of potassium carbonate. This reaction, conducted in refluxing tetrahydrofuran (THF), generates hydrogen fluoride as a byproduct, which is effectively scavenged by potassium carbonate. [] This process is particularly valuable for large-scale production of the difluoroboron complex, a crucial intermediate in the synthesis of moxifloxacin. []

Mechanism of Action

Quinolones, including the derivatives of "1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, resulting in the death of the bacterial cell. For instance, one of the synthesized compounds from a related structure demonstrated potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis, as well as inhibiting the supercoiling activity of mycobacterial DNA gyrase1.

Applications in Various Fields

Antimycobacterial Activity

The synthesized derivatives of quinolones have shown promising results in the treatment of mycobacterial infections. For example, a study on a similar compound reported significant in vitro and in vivo activity against Mycobacterium tuberculosis, including strains that are resistant to multiple drugs1. This suggests potential applications in the field of tuberculosis treatment, where resistance to existing drugs is a growing concern.

Synthesis and Chemical Properties

The preparation and synthesis of quinolone derivatives are crucial for the development of new pharmaceuticals. A study detailed the preparation of a related compound, "1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate," through a series of chemical reactions, achieving an overall yield of 48%2. Understanding the synthesis and properties of these compounds can lead to the optimization of manufacturing processes and the creation of more effective drugs.

Regioselective Reactions

The regioselective displacement reactions of quinolone derivatives offer a pathway to introduce various functional groups into the quinolone core, which can significantly alter the biological activity and pharmacokinetic properties of the resulting compounds. A study explored this by examining the nucleophilic displacement at different positions on the quinolone ring, which allowed for the synthesis of various substituted quinolones3. This regioselectivity is valuable for the rational design of new quinolone derivatives with desired biological activities.

Physicochemical Studies

Investigating the physicochemical properties of quinolone derivatives is essential for the development of pharmaceutical formulations. A study on a related compound, "1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride," focused on its melting and decomposition properties, which are important for the crystallization and purification processes in drug manufacturing4. Such studies can inform the production of high-purity quinolone-based drugs.

(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3)difluoro−Boron

Compound Description: This compound is a difluoro-boron complex derived from 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It is synthesized by reacting the parent compound with boron trifluoride etherate, resulting in the formation of the difluoro-boron complex and hydrogen fluoride as a byproduct . This process is highly efficient, yielding the desired compound in almost quantitative yield (>97%) with excellent chemical purity (≥99%) .

Relevance: This compound is a direct derivative of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, formed by complexation with boron trifluoride. This modification is of particular interest for large-scale production due to the efficient and high-yielding nature of the synthesis .

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Compound Description: This compound is an ethyl ester derivative of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It serves as a key intermediate in the synthesis of various fluoroquinolone antibiotics, including 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [, ].

Relevance: This compound shares the core structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid but with an ethyl ester group at the carboxylic acid position. This structural modification makes it a crucial precursor in the synthesis of the target compound and other related fluoroquinolones [, ].

7-[4-(2-Amino-1-chloroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 10)

Compound Description: This compound is a potent bacterial topoisomerase inhibitor and a derivative of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It shows significant antibacterial activity against both ciprofloxacin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus clinical isolates . Its synthesis involves multiple steps, including a Horner-Wadsworth-Emmons reaction, reduction, and a Mitsunobu reaction .

7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

Compound Description: LB20304 is a fluoroquinolone antibacterial agent that exhibits potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound contains an alkyloxime substituent in the 4-position and an aminomethyl substituent in the 3-position of the pyrrolidine ring attached to the core quinolone structure .

Relevance: Although LB20304 contains a naphthyridine ring instead of the quinoline ring found in 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, it shares key structural features like the cyclopropyl group at position 1, a fluorine atom at position 6, and a carboxylic acid group at position 3. Additionally, both belong to the broader class of fluoroquinolones, known for their antibacterial properties. The presence of the oxime moiety in LB20304 significantly improves its pharmacokinetic properties compared to other similar compounds .

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound II)

Compound Description: Compound II is a fluoroquinolone derivative synthesized and characterized by various methods, including X-ray diffraction. This compound exhibits strong antibacterial activity in vitro against four cell strains, comparable to Clinafloxacin and stronger than Norfloxacin .

Relevance: This compound shares the core quinolone-3-carboxylic acid structure with 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both compounds possess a cyclopropyl group at position 1 and a fluorine atom at position 6. The main difference lies in the substituents at positions 7 and 8. Compound II features a chlorine atom at position 8 and a (4-(3-chloropropanoyl)piperazin-1-yl) group at position 7, contributing to its distinct antibacterial properties .

7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound is a fluoroquinolone derivative characterized by a strong intramolecular hydrogen bond between the carboxy group at position 3 and the carbonyl group at position 4 . It exhibits intermolecular interactions like C—H⋯O, C—H⋯F, and π–π interactions, influencing its crystal structure .

Relevance: This compound shares the core quinolone-3-carboxylic acid structure with 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both compounds also possess a cyclopropyl group at position 1 and a fluorine atom at position 6. The main distinction lies in the substituent at position 7, where this compound features a {4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl} group. This structural difference contributes to its unique characteristics and potential biological activities .

1-cyclopropyl -7- (S,S-2,8- diazabicyclo [4.3.0] nonan-8-yl) -6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

Compound Description: This compound is a diazabicyclononane-substituted fluoroquinolone with potential antibacterial activity. Its synthesis involves multiple steps, including the addition of a heterocyclic amine with a protective group, reaction with triethyl orthoformate, addition of a cyclic amine, and cyclization [, ].

Relevance: This compound is structurally very similar to 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It shares the same core structure with a cyclopropyl group at position 1, a fluorine atom at position 6, a methoxy group at position 8, and a carboxylic acid group at position 3. The key difference lies in the substituent at position 7, where this compound possesses a (S,S-2,8-diazabicyclo[4.3.0]nonan-8-yl) group instead of the two fluorine atoms in the target compound. This modification is significant as it introduces a chiral center and alters the overall polarity and potential interactions of the molecule [, ].

Moxifloxacin (1-cyclopropyl-7-(2,8-diazabicyclo(4.3.0)non-8-yl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid)

Compound Description: Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat various bacterial infections, particularly those affecting the respiratory and urinary tracts [, , ]. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria [, , ].

Relevance: Moxifloxacin is a close structural analog of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same core structure, including the cyclopropyl group at position 1, a fluorine atom at position 6, a methoxy group at position 8, and a carboxylic acid group at position 3. The primary difference lies in the substituent at position 7, where Moxifloxacin has a (2,8-diazabicyclo(4.3.0)non-8-yl) group replacing the two fluorine atoms. This modification significantly impacts its antibacterial activity and pharmacological properties [, , ].

Properties

CAS Number

112811-72-0

Product Name

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C14H11F2NO4

Molecular Weight

295.24 g/mol

InChI

InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)

InChI Key

WQJZXSSAMGZVTM-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O

Solubility

44.3 [ug/mL]

Synonyms

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid;

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.